molecular formula C9H12N2O2 B1595678 2-Phenoxypropanohydrazide CAS No. 52094-92-5

2-Phenoxypropanohydrazide

Cat. No.: B1595678
CAS No.: 52094-92-5
M. Wt: 180.2 g/mol
InChI Key: GSFLSJRVNIXWKZ-UHFFFAOYSA-N
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Description

2-Phenoxypropanohydrazide, also known as PHPH, is a chemical compound used in various fields of research and industry. It is a white to off-white crystalline powder with a molecular weight of 214.24 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Its molecular weight is 180.21 g/mol . More specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Catalytic Activities and DNA Binding

One study discusses the synthesis, characterization, and applications of new Schiff base ligands derived from hydrazides and their metal complexes, showing potential in catalysis, DNA binding, and antibacterial activities. These complexes exhibit significant catalytic efficiency and demonstrate the capability to bind with DNA, suggesting their potential use in bioinorganic chemistry and medicinal chemistry research (El‐Gammal et al., 2021).

Antioxidant Properties

Research into phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate has explored their roles as antioxidants. These compounds exhibit varying degrees of effectiveness in inhibiting lipid peroxidation and acting as peroxyl radical scavengers, highlighting the importance of structure-activity relationships in the antioxidant properties of phenolic compounds (Dinis et al., 1994).

Fluorescence Probes for Reactive Oxygen Species

Another study introduces novel fluorescence probes for detecting highly reactive oxygen species (hROS), providing tools for biological and chemical applications where monitoring oxidative stress and reactive oxygen species is crucial (Setsukinai et al., 2003).

Protective Effects Against Cardiac Toxicity

Research on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated its protective effects against cardiac remodeling and myocardial infarction in rat models, suggesting its potential as a therapeutic agent for cardiovascular diseases (Emna et al., 2020).

Stress Tolerance in Plants

A literature review on the role of polyphenols in plants under abiotic stress conditions emphasizes how phenolic compounds help plants cope with environmental stresses by activating the phenylpropanoid biosynthetic pathway, which could have implications for improving crop resistance to adverse conditions (Sharma et al., 2019).

Safety and Hazards

While specific safety and hazard information for 2-Phenoxypropanohydrazide is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

2-phenoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFLSJRVNIXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327590
Record name 2-Phenoxypropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-92-5
Record name 2-Phenoxypropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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